(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate
Overview
Description
“®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of compounds like “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .
Chemical Reactions Analysis
The chemical reactions involving “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” and similar compounds often involve the exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of various derivatives. For instance, Liu et al. (2012) synthesized diastereomers of a diketopiperazine derivative, where (R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate played a crucial role in the synthesis process (Liu et al., 2012).
Structural Analysis
- Research by Weber et al. (1995) involved the structural analysis of similar compounds, demonstrating the significance of these structures in crystallography and molecular configuration studies (Weber et al., 1995).
Drug Intermediates
- Geng Min (2010) reported an efficient process for synthesizing important drug intermediates starting from itaconic acid ester, highlighting the compound's role in drug development (Geng Min, 2010).
Potential in Medical Research
- Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, related to the (R)-tert-butyl 2-(pyrrolidin-2-yl)ethylcarbamate structure, evaluating them as anti-inflammatory and analgesic agents, showing the medical research potential of related compounds (Ikuta et al., 1987).
Role in Catalysis and Environmental Applications
- The study by Zong and Thummel (2005) indicates the use of related compounds in the formation of catalytic complexes for environmental applications like water oxidation (Zong & Thummel, 2005).
Future Directions
The future directions in the research and application of “®-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the influence of steric factors on biological activity, as well as the structure–activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
tert-butyl N-[2-[(2R)-pyrrolidin-2-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNANQGCDACTJPA-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692896 | |
Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(pyrrolidin-2-yl)ethylcarbamate | |
CAS RN |
720000-05-5 | |
Record name | tert-Butyl {2-[(2R)-pyrrolidin-2-yl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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